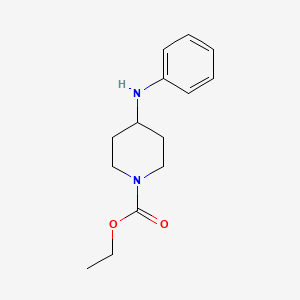

Ethyl 4-anilinopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPQWXKKIAVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656343 | |

| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116512-92-6 | |

| Record name | Ethyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 4-anilinopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-anilinopiperidine-1-carboxylate is a key synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, including fentanyl and its analogues.[1] A thorough understanding of its physicochemical properties is essential for its handling, characterization, and application in synthetic chemistry. This technical guide provides a comprehensive overview of these properties, along with relevant experimental protocols and a visualization of its synthetic pathway.

Core Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of computational methods and experimental data for related compounds. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.32 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 116512-92-6 | [3][4] |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2 | [2][3] |

| InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3 | [2][3] |

| InChIKey | AOCPQWXKKIAVLT-UHFFFAOYSA-N | [2][3] |

| Computed XLogP3 | 2.7 | [2] |

| Melting Point | Not experimentally determined in the reviewed literature. For a related compound, tert-Butyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-benzyl-4-piperidinecarboxylate, the melting point is 126–127 °C.[5] | N/A |

| Boiling Point | Not experimentally determined in the reviewed literature. For a related compound, Ethyl 4-hydroxypiperidine-1-carboxylate, the boiling point is 275.1 °C at 760 mmHg.[6] | N/A |

| Solubility | Not experimentally determined in the reviewed literature. The related precursor, 4-anilinopiperidine hydrochloride, exhibits solubility in various solvents including DMF (0.16 mg/ml), DMSO (10 mg/ml), Ethanol (0.25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7] | N/A |

| pKa | Not experimentally determined in the reviewed literature. | N/A |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is typically a two-step process involving the formation of the precursor 4-anilinopiperidine (4-ANPP) followed by N-acylation.[1]

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-ANPP)

This step involves the reaction of 4-piperidone with aniline.[1]

-

Materials: 4-piperidone hydrochloride, aniline, zinc powder, aqueous acetic acid.

-

Procedure:

-

A mixture of 4-piperidone hydrochloride and aniline is stirred in aqueous acetic acid at room temperature for 20-30 hours to form the intermediate imine.

-

Zinc powder is added to the mixture to facilitate the reduction of the imine.

-

The reaction mixture is then heated to reflux at 65–80°C for an additional 20-30 hours to complete the reduction to the secondary amine, 4-ANPP.

-

The product, 4-ANPP, is isolated and purified.

-

Step 2: N-acylation to form this compound

The synthesized 4-ANPP is then acylated using ethyl chloroformate.[1]

-

Materials: 4-anilinopiperidine (4-ANPP), ethyl chloroformate, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

4-ANPP is dissolved in the solvent and the base is added.

-

The solution is cooled in an ice bath.

-

Ethyl chloroformate is added dropwise to the cooled solution with stirring.

-

The reaction is allowed to proceed to completion.

-

The final product, this compound, is isolated and purified.

-

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key technique for the structural confirmation of this compound.[1]

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker 500 MHz).[5]

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Expected Chemical Shifts:

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | 116512-92-6 | Benchchem [benchchem.com]

- 2. This compound | C14H20N2O2 | CID 43756052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound | China | Manufacturer | Hebei shuoxi biotechnology co. LTD [m.chemicalbook.com]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. caymanchem.com [caymanchem.com]

Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-anilinopiperidine-1-carboxylate is a pivotal chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds, most notably as a precursor to potent analgesics and various research chemicals. This document provides a detailed overview of its chemical properties, synthesis protocols, and its role as a foundational building block in organic synthesis. The information is intended to support researchers and professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a derivative of 4-anilinopiperidine, featuring an ethyl carboxylate group attached to the piperidine nitrogen. This modification serves as a protecting group, modulating the reactivity of the piperidine nitrogen and allowing for selective chemical transformations at other sites of the molecule.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 116512-92-6[2] |

| Molecular Formula | C₁₄H₂₀N₂O₂[2] |

| IUPAC Name | This compound[2] |

| Synonyms | N-(1-Carbethoxypiperidin-4-yl)Aniline, 1-Piperidinecarboxylic acid, 4-(phenylamino)-, ethyl ester[2] |

| InChIKey | AOCPQWXKKIAVLT-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | PubChem[2] |

| Exact Mass | 248.152477885 Da | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Polar Surface Area | 41.6 Ų | PubChem[2] |

Synthesis and Workflow

The synthesis of this compound is a well-established multi-step process. The classical approach involves the initial formation of the precursor 4-anilinopiperidine (4-ANPP), followed by the introduction of the ethyl carboxylate group.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-ANPP)

This foundational step involves a reductive amination reaction between 4-piperidone hydrochloride and aniline.[1]

-

Reagents: 4-piperidone hydrochloride, aniline, zinc powder, aqueous acetic acid.

-

Procedure:

-

Combine 4-piperidone hydrochloride and aniline in a suitable reaction vessel.

-

Add zinc powder and aqueous acetic acid to facilitate the reduction.[1]

-

Stir the mixture at room temperature for approximately 20-30 hours to form the intermediate imine.[1]

-

Heat the reaction mixture to reflux (65–80°C) for an additional 20-30 hours to complete the reduction to the secondary amine, 4-ANPP.[1]

-

Isolate and purify the 4-ANPP intermediate using standard laboratory techniques.

-

Step 2: N-Acylation to form this compound

The isolated 4-ANPP is subsequently acylated using ethyl chloroformate.[1]

-

Reagents: 4-Anilinopiperidine (4-ANPP), ethyl chloroformate, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 4-ANPP and the base in the solvent and cool the mixture in an ice bath.

-

Add ethyl chloroformate dropwise to the cooled solution while stirring.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the crude product.

-

Purify the final compound, this compound, via recrystallization or column chromatography.

-

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the classical synthesis method.

Role in Synthetic Chemistry

This compound is a crucial building block in organic synthesis, primarily valued for its role as a direct precursor to 4-anilinopiperidine and its analogues.[1] The ethyl carboxylate group at the N-1 position functions as a protecting group that can be removed to enable further functionalization of the piperidine nitrogen.[1] This strategy is fundamental to creating a diverse library of related compounds for further investigation.[1] Its structure is a common scaffold found in numerous pharmaceuticals, facilitating interactions with biological targets such as enzymes and receptors.[1]

Pathway to Fentanyl Analogues

This compound is recognized as a key intermediate in the synthesis of various potent synthetic opioids, including fentanyl and its analogues. The core structure provides the necessary scaffold for subsequent chemical modifications that lead to the final active pharmaceutical ingredients. The Drug Enforcement Administration (DEA) has noted the importance of 4-anilinopiperidine derivatives in the illicit manufacture of fentanyl.[3]

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm (approx.) | Multiplicity | Number of Protons |

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H[1] |

| Piperidine Protons | 2.85–3.40 | Multiplet (m) | 8H[1] |

| Ethyl -CH₂ | ~4.12 | Quartet (q) | 2H[1] |

| Aromatic Protons | Not specified | Multiplet (m) | 5H |

In addition to ¹H NMR, ¹³C NMR spectroscopy is used to provide detailed information about the carbon skeleton, identifying the carbonyl carbon of the ester, the carbons of the ethyl group, the distinct carbons of the piperidine ring, and the carbons of the aromatic aniline ring.[1] Further characterization is typically performed using techniques such as Mass Spectrometry (MS) for molecular weight confirmation and Infrared (IR) Spectroscopy to identify key functional groups like the carbonyl (C=O) stretch of the ester.

Safety and Handling

For guidance, the SDS for a closely related compound, Ethyl 4-aminopiperidine-1-carboxylate, indicates potential hazards such as skin and eye irritation.[4] General handling procedures for similar piperidine derivatives recommend avoiding contact with skin and eyes, not breathing vapors or mists, and keeping the substance away from heat, sparks, and open flames.[4][5]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its role as a protected intermediate for 4-anilinopiperidine makes it an indispensable tool for the synthesis of a wide range of biologically active molecules. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application in their scientific endeavors.

References

- 1. This compound | 116512-92-6 | Benchchem [benchchem.com]

- 2. This compound | C14H20N2O2 | CID 43756052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. fishersci.com [fishersci.com]

- 5. southwest.tn.edu [southwest.tn.edu]

In-Depth Spectroscopic Analysis of Ethyl 4-anilinopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-anilinopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the characterization and utilization of this compound.

Chemical Structure

The chemical structure of this compound is presented below. This visualization was generated using the DOT language and rendered with Graphviz.

An In-depth Technical Guide to the Core Structure of 4-Anilinopiperidine Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of the 4-anilinopiperidine scaffold is crucial for the design of novel therapeutics, particularly in the realm of analgesics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), synthesis, and pharmacology of this important chemical class, with a focus on its application in the development of potent opioid receptor modulators.

The 4-Anilinopiperidine Core: A Privileged Scaffold

The 4-anilinopiperidine core is a key pharmacophore found in a wide range of biologically active compounds. Its fundamental structure consists of a piperidine ring with an aniline group at the 4-position. This scaffold is most famously embodied in the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[1][2] The versatility of this core allows for extensive chemical modifications at several key positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and duration of action.

The core structure can be systematically modified at three primary locations:

-

The Piperidine Nitrogen (N1): Substitution at this position significantly influences receptor affinity and potency. A phenethyl group, as seen in fentanyl, is often optimal for potent µ-opioid receptor agonism.

-

The Anilino Nitrogen: Acylation of this nitrogen with a short alkyl chain, such as a propionyl group, is critical for high analgesic activity.

-

The Piperidine Ring: Substitution on the piperidine ring itself, particularly at the 3 and 4-positions, can modulate potency and introduce selectivity for different opioid receptor subtypes.[1][2]

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-anilinopiperidine derivatives is highly dependent on the nature of the substituents at the key positions mentioned above. The following sections and tables summarize the key SAR findings for this class of compounds.

Modifications at the Piperidine Nitrogen (N1)

The substituent at the N1 position of the piperidine ring plays a crucial role in determining the analgesic potency. While a variety of alkyl and aralkyl groups have been explored, a 2-phenylethyl substituent is generally found to confer the highest affinity for the µ-opioid receptor and, consequently, the greatest analgesic potency.[3]

Acylation of the Anilino Nitrogen

The presence of an acyl group on the anilino nitrogen is a hallmark of the fentanyl class of analgesics. The propionamide group is generally considered optimal for potent analgesic activity.

Substitution on the Piperidine Ring

Modifications to the piperidine ring have been extensively studied to understand their impact on potency and receptor selectivity.

-

3-Position Substitution: The introduction of a methyl group at the 3-position of the piperidine ring can lead to highly potent analogs. The stereochemistry of this substituent is critical, with the cis isomer generally being more potent than the trans isomer.[2] Larger substituents at this position tend to decrease potency.[1]

-

4-Position Substitution: The introduction of a carbomethoxy group at the 4-position, as seen in carfentanil, can dramatically increase analgesic potency.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for a selection of 4-anilinopiperidine derivatives, focusing on their analgesic potency.

| Compound | R1 (Piperidine N1) | R2 (Anilino N-acyl) | R3 (Piperidine 3-position) | R4 (Piperidine 4-position) | Analgesic Potency (Morphine = 1) |

| Fentanyl | -CH2CH2Ph | -C(O)CH2CH3 | H | H | 100 |

| Alfentanil | -CH2CH2(N-tetrazolyl) | -C(O)CH2CH3 | H | H | 29 |

| Sufentanil | -CH2CH2(thienyl) | -C(O)CH2CH3 | H | -CH2OCH3 | 29 |

| Lofentanil | -CH2CH2Ph | -C(O)CH2CH3 | cis-CH3 | H | 210 |

| Carfentanil | -CH2CH2Ph | -C(O)CH2CH3 | H | -COOCH3 | Not specified in provided text |

Table 1: Relative Analgesic Potency of Selected 4-Anilinopiperidine Derivatives. Data compiled from studies on hot-plate and tail-flick latencies in rats.[4]

Synthesis of 4-Anilinopiperidine Derivatives

The synthesis of 4-anilinopiperidine derivatives is a well-established area of organic chemistry. Several synthetic strategies have been developed, with the Janssen method being the original and most widely known route for the preparation of fentanyl.[5] More recent methods often focus on improving yields and developing more efficient routes to key intermediates.[6][7]

General Synthetic Workflow

A common synthetic approach to 4-anilinopiperidine-based analgesics can be visualized as a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Caption: A simplified workflow for the discovery of novel 4-anilinopiperidine derivatives.

Key Experimental Protocol: Synthesis of N-phenyl-N-(piperidin-4-yl)propanamide (norfentanyl)

Norfenatnyl is a key intermediate in the synthesis of fentanyl and its analogs. The following is a representative, generalized protocol for its synthesis.

Materials:

-

4-anilinopiperidine

-

Propionyl chloride (or propionic anhydride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve 4-anilinopiperidine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add a solution of propionyl chloride in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified period (typically several hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield norfentanyl.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Pharmacology and Mechanism of Action

The primary mechanism of action for the analgesic effects of most 4-anilinopiperidine derivatives is the agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by a 4-anilinopiperidine agonist initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway.

Caption: Downstream signaling cascade following agonist binding to the µ-opioid receptor.

Key effects of µ-opioid receptor activation include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the postsynaptic neuron, reducing its excitability.

Collectively, these actions result in a reduction in the transmission of nociceptive signals, leading to analgesia.

Conclusion

The 4-anilinopiperidine scaffold is a cornerstone in the development of potent analgesics. A thorough understanding of its structure-activity relationships, synthetic methodologies, and pharmacological mechanisms is essential for the rational design of new chemical entities with improved therapeutic profiles. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this critical area of medicinal chemistry. The continued exploration of this versatile chemical structure holds promise for the discovery of next-generation analgesics with enhanced efficacy and reduced side effects.

References

- 1. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

- 2. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat [pubmed.ncbi.nlm.nih.gov]

- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ethoxycarbonyl Group in 4-Anilinopiperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the ethoxycarbonyl group in the chemistry and pharmacology of 4-anilinopiperidine compounds, a core scaffold in a significant class of synthetic opioids. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and downstream signaling pathways associated with these molecules, with a particular focus on the influence of the 4-ethoxycarbonyl moiety.

The Role of the Ethoxycarbonyl Group: From Synthetic Intermediate to Pharmacological Modulator

The ethoxycarbonyl group (-COOCH₂CH₃) at the 4-position of the anilinopiperidine scaffold plays a dual role. Primarily, it serves as a crucial protecting group during the synthesis of various fentanyl analogs. Its presence facilitates key synthetic transformations while preventing unwanted side reactions. However, evidence suggests that this functional group is not merely a synthetic tool but also significantly influences the pharmacological profile of the final compound, impacting its binding affinity to opioid receptors and its overall potency.

Role in Synthesis

The synthesis of many potent 4-anilinopiperidine-based opioids, such as certain fentanyl analogs, often commences with precursors like N-ethoxycarbonyl-4-piperidone. This strategic use of the ethoxycarbonyl group as a protecting group on the piperidine nitrogen allows for selective reactions at other positions of the molecule.

Influence on Pharmacological Activity

The presence of an ester group, such as an ethoxycarbonyl or the structurally similar methoxycarbonyl group, at the 4-position of the piperidine ring has a profound impact on the pharmacological activity of 4-anilinopiperidine compounds. This is exemplified by carfentanil, a potent fentanyl analog that features a methyl ester at this position and exhibits exceptionally high affinity for the µ-opioid receptor. This suggests that the electronic and steric properties of the ethoxycarbonyl group contribute significantly to the interaction with the receptor's binding pocket, thereby modulating the compound's potency and efficacy.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for key 4-anilinopiperidine compounds, highlighting the influence of substitutions at the 4-position on their opioid receptor binding affinity and analgesic potency.

| Compound | R Group at 4-Position | µ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |

| Fentanyl | H | 1.3 | 0.011 | [1] |

| Carfentanil | -COOCH₃ | 0.034 | 0.00032 | [1] |

| Lofentanil | cis-3-CH₃, -COOCH₃ | 0.02 | 0.0006 | [2] |

| Alfentanil | Tetrazolinone | 1.1 | 0.03 | [2] |

| Sufentanil | Thienylethyl | 0.017 | 0.0007 | [2] |

Note: Direct comparative data for an ethoxycarbonyl-substituted 4-anilinopiperidine versus its unsubstituted counterpart is limited in publicly available literature. The data for carfentanil (methoxycarbonyl group) is presented as a close surrogate to infer the likely effects of an ethoxycarbonyl group.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of 4-anilinopiperidine compounds.

Synthesis of 4-Anilinopiperidine Derivatives

A general synthetic route to 4-anilinopiperidine derivatives involves the reductive amination of a 4-piperidone precursor. For compounds containing a 4-ethoxycarbonyl group, the synthesis typically starts from ethyl 4-amino-1-piperidinecarboxylate. The following is a representative synthetic scheme:

References

Ethyl 4-anilinopiperidine-1-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-anilinopiperidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its integral role as a precursor in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a piperidine ring substituted with an aniline group at the 4-position and an ethyl carbamate at the 1-position, provides a versatile scaffold for chemical modification. This guide delves into the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its utility in the development of opioid analgesics and other therapeutic agents.

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol , is a white to off-white solid at room temperature.[1] The presence of the ethyl carbamate group modulates the basicity of the piperidine nitrogen, serving as a protecting group that can be readily removed to allow for further functionalization at this position.[2] The aniline moiety offers a site for potential π-π stacking interactions with biological targets.[2]

The classical synthesis of this compound typically begins with the reductive amination of 4-piperidone hydrochloride with aniline to form 4-anilinopiperidine (4-ANPP).[2] This intermediate is then acylated with ethyl chloroformate to yield the final product.[2]

Core Applications in Medicinal Chemistry: The Gateway to Potent Opioids

The primary significance of this compound lies in its role as a key intermediate in the synthesis of 4-anilinopiperidine (4-ANPP), a foundational scaffold for a class of potent synthetic opioids, most notably fentanyl and its numerous analogs.[2][3] The general synthetic strategy involves the deprotection of the ethyl carbamate group to yield the free secondary amine of 4-ANPP, which is then subjected to N-alkylation and subsequent N-acylation to introduce the desired substituents that modulate pharmacological activity.

The Synthetic Pathway to Fentanyl and its Analogs

The conversion of this compound to fentanyl and its derivatives is a multi-step process that highlights its utility as a versatile building block. The general workflow is depicted below:

Caption: Synthetic workflow from this compound to Fentanyl analogs.

This synthetic versatility has enabled the creation of a vast library of fentanyl analogs with varying potencies and pharmacokinetic profiles.

Pharmacological Data of Fentanyl Analogs Derived from the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is a privileged scaffold for potent µ-opioid receptor agonists. Modifications to the N-alkyl and N-acyl substituents have profound effects on receptor binding affinity and in vivo analgesic potency. The following table summarizes pharmacological data for a selection of fentanyl analogs synthesized from the 4-anilinopiperidine backbone.

| Compound | R (N-Alkyl Group) | R' (N-Acyl Group) | µ-Opioid Receptor Binding Affinity (Kᵢ, nM) | Analgesic Potency (ED₅₀, mg/kg, mouse tail-flick) | Potency Relative to Morphine |

| Fentanyl | 2-Phenylethyl | Propionyl | 1.35[4] | 0.011[5] | ~100[6] |

| Carfentanil | 2-Phenylethyl | Methyl Carboxylate | 0.034[7] | 0.00032[5] | ~10,000[7] |

| Sufentanil | 2-(2-Thienyl)ethyl | Propionyl | 0.16[7] | 0.0006[5] | ~500-1000[5] |

| Alfentanil | 2-(4-Ethyl-5-oxo-2-tetrazolin-1-yl)ethyl | Propionyl | 1.1[7] | 0.03[5] | ~15-20[5] |

| Remifentanil | Methyl 2-propenoate | Propionyl | 1.4[5] | 0.003[5] | ~100-200[5] |

| Acetylfentanyl | 2-Phenylethyl | Acetyl | 0.89[8] | 0.026[8] | ~15[9] |

| Furanylfentanyl | 2-Phenylethyl | Furanyl | 0.39[8] | 0.02[8] | ~20[8] |

| Acrylfentanyl | 2-Phenylethyl | Acrylyl | 0.22[10] | 0.0039[10] | ~100[10] |

| Ocfentanil | 2-Phenylethyl | Methoxyacetyl | 1.3[10] | 0.015[10] | ~30[10] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of derivatives from this compound. The following are representative protocols for key transformations.

Protocol 1: Synthesis of 4-Anilinopiperidine (4-ANPP) from this compound (Deprotection)

This procedure describes the hydrolysis of the ethyl carbamate protecting group.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-anilinopiperidine.

-

The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Fentanyl from 4-Anilinopiperidine (N-Alkylation and N-Acylation)

This two-step procedure outlines the conversion of 4-ANPP to fentanyl.

Step 2a: N-Alkylation to form N-Phenethyl-4-anilinopiperidine (ANPP)

-

To a stirred solution of 4-anilinopiperidine in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

-

Add phenethyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude N-phenethyl-4-anilinopiperidine by column chromatography.

Step 2b: N-Acylation to form Fentanyl

-

Dissolve the purified N-phenethyl-4-anilinopiperidine in an aprotic solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude fentanyl.

-

Purify the product by recrystallization or column chromatography.

Mechanism of Action: Opioid Receptor Signaling

Fentanyl and its analogs primarily exert their analgesic effects by acting as potent agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of the ligand to the MOR initiates a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of μ-opioid receptor activation by fentanyl analogs.

Upon binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels. These events collectively lead to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling, ultimately producing profound analgesia.

Conclusion

This compound is an indispensable building block in medicinal chemistry, providing a robust and adaptable scaffold for the synthesis of potent opioid analgesics. Its straightforward synthesis and the ease of modification of its core structure have enabled the development of a diverse range of fentanyl analogs with tailored pharmacological profiles. A thorough understanding of its chemistry, synthetic applications, and the structure-activity relationships of its derivatives is critical for researchers and scientists in the field of drug discovery and development, particularly in the ongoing quest for safer and more effective pain management therapies. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in this important area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl [sfera.unife.it]

A Technical Guide to Ethyl 4-anilinopiperidine-1-carboxylate for Research Professionals

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-anilinopiperidine-1-carboxylate, a key chemical intermediate in synthetic organic chemistry. The document details its chemical properties, commercial availability, and primary applications in research, with a focus on its role as a precursor in the development of novel chemical entities. This guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a workflow diagram illustrating its synthetic utility. This resource is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (CAS No. 116512-92-6) is a piperidine derivative that serves as a crucial building block in the synthesis of a wide range of more complex molecules.[1] Its structure, featuring a 4-anilinopiperidine core with an N-ethoxycarbonyl protecting group, makes it a versatile intermediate for the synthesis of various substituted piperidines. The ethyl carboxylate group at the N-1 position acts as a protecting group, which can be removed to allow for further functionalization, a strategy central to the synthesis of numerous 4-anilinopiperidine analogues.[1] This compound is of significant interest to the research community, particularly in the development of novel analgesic agents and other neurologically active compounds.

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers for research purposes. The purity and available quantities can vary between suppliers. Below is a summary of some commercial sources.

| Supplier | Purity | Available Quantities | Notes |

| Benchchem | Research Grade | Inquire for details | Catalog No. B569744. For research use only.[1] |

| Hebei Shuoxi Biotechnology Co. LTD | 99.8% | Minimum order 10g | Manufacturer based in China.[2] |

| PharmaCompass | Varies | Varies | Platform listing various manufacturers and suppliers. |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before procurement.

Synthetic Utility and Workflow

The primary utility of this compound lies in its role as an intermediate in multi-step organic syntheses.[1] The following diagram illustrates a typical workflow for the synthesis and subsequent utilization of this compound in a research context.

References

An In-depth Technical Guide to Ethyl 4-anilinopiperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Ethyl 4-anilinopiperidine-1-carboxylate, a key chemical intermediate. This document outlines its physicochemical properties, detailed safety and handling procedures, and established synthetic and analytical methodologies.

Chemical Identity and Properties

This compound is a heterocyclic compound recognized as a crucial building block in the synthesis of various complex organic molecules, most notably as a precursor in the production of fentanyl and its analogues. Its chemical identity and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116512-92-6 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-(1-Carbethoxypiperidin-4-yl)Aniline, 1-Piperidinecarboxylic acid, 4-(phenylamino)-, ethyl ester, 1-Carbethoxy-4-piperidinamine | PubChem |

| Appearance | Powder and/or grainy substance | [2] |

Note: Most physical property data for this compound are computed rather than experimentally determined and should be treated as estimates.

Safety and Handling

This compound is a chemical intermediate that requires careful handling due to its potential hazards and its status as a controlled substance precursor in some jurisdictions. While a comprehensive Safety Data Sheet (SDS) with full GHS classification is not publicly available, the following guidelines are based on general principles for handling similar chemical structures and available information.

General Precautions:

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Nitrile gloves are recommended. Gloves should be inspected before use and changed frequently.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting.

Given its use as a fentanyl precursor, there is a potential for this compound to have uncharacterized toxicological properties. Therefore, it is crucial to handle it with a high degree of caution.

Experimental Protocols

The synthesis of this compound is well-documented in chemical literature, often as a key step in the total synthesis of more complex molecules. The primary methods involve the formation of the 4-anilinopiperidine core followed by N-functionalization.

Classical Two-Step Synthesis

A common and established method for synthesizing this compound involves a two-step process:

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-ANPP)

This step involves the reaction of 4-piperidone with aniline in the presence of a reducing agent.

-

Reactants: 4-piperidone hydrochloride, aniline.

-

Reducing Agent: Zinc powder in aqueous acetic acid is a common choice.

-

Procedure:

-

A mixture of 4-piperidone hydrochloride and aniline is stirred at room temperature for an extended period (20-30 hours) to form the intermediate imine.

-

The reaction is then heated to reflux (65–80°C) for another 20-30 hours to complete the reduction to the secondary amine, 4-anilinopiperidine.

-

The product, 4-ANPP, is then isolated and purified.

-

Step 2: N-Acylation to Yield this compound

The synthesized 4-ANPP is then acylated to introduce the ethyl carboxylate group at the nitrogen of the piperidine ring.

-

Reactants: 4-Anilinopiperidine (4-ANPP), ethyl chloroformate.

-

Procedure:

-

4-ANPP is reacted with ethyl chloroformate in a suitable solvent.

-

The reaction yields the final product, this compound.

-

Below is a diagram illustrating the general workflow for the classical synthesis.

Caption: Classical two-step synthesis of this compound.

One-Pot Multicomponent Synthesis

More recent synthetic approaches focus on efficiency and improved yields through one-pot reactions. A notable method involves a catalytic multicomponent reaction.

-

Catalyst: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be effective.

-

Solvent: Ethanol is a common solvent for this reaction.

-

Procedure: The condensation of aniline, ethyl acetoacetate, and substituted aldehydes is facilitated by the catalyst at room temperature. The product can then be purified by recrystallization.

Analytical Methods

To ensure the purity and confirm the identity of synthesized this compound, several analytical techniques are employed.

Table 2: Analytical Methods for this compound

| Method | Details |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method using a C18 column with a mobile phase of 70:30 acetonitrile and water can be used. The retention time is a key parameter for identification and purity assessment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectroscopy is used to identify the various proton environments within the molecule. Characteristic signals for the ethyl ester group (a triplet around 1.25 ppm and a quartet around 4.12 ppm) and the piperidine ring protons (in the range of 2.85–3.40 ppm) are observed. |

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information on the specific biological activity or interaction of this compound with signaling pathways. Its primary significance in the scientific and regulatory literature is as a direct precursor to 4-anilinopiperidine, which is a key intermediate in the synthesis of potent opioid analgesics.[1] As a precursor, it is not expected to have significant biological effects itself, but this has not been extensively studied. Researchers should handle this compound with the understanding that its toxicological and pharmacological properties are not well-characterized.

The diagram below illustrates the logical relationship of this compound as a precursor.

Caption: Role of this compound as a synthetic precursor.

Conclusion

This compound is a valuable chemical intermediate for synthetic chemists. However, its association with the synthesis of controlled substances necessitates a high level of caution and adherence to strict safety protocols. This guide provides a summary of the available information on its properties, handling, and synthesis. Researchers are strongly encouraged to consult all available institutional and regulatory guidelines before working with this compound and to conduct their own risk assessments.

References

The Dawn of a New Era in Pain Management: A Technical Guide to the Discovery and History of 4-Anilinopiperidine Analgesics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of 4-anilinopiperidine analgesics, a class of synthetic opioids that has profoundly impacted pain management and anesthesia. We delve into the seminal work of Dr. Paul Janssen, the intricate structure-activity relationships that govern the potency of these compounds, and the experimental methodologies that underpinned their development. This guide provides a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visualizations of key biological and chemical processes.

A Serendipitous Discovery and the Birth of a New Class of Analgesics

The story of 4-anilinopiperidine analgesics begins in 1959 at the Belgian pharmaceutical company Janssen Pharmaceutica, founded by the prolific Dr. Paul Janssen.[1][2] In an effort to develop a more potent and safer alternative to morphine, Janssen and his team were investigating derivatives of meperidine, a synthetic opioid.[3] This research led to the synthesis of fentanyl, a compound that was found to be approximately 50 to 100 times more potent than morphine as an analgesic.[3]

Fentanyl's rapid onset and short duration of action made it an ideal candidate for use as an intravenous anesthetic, and it was introduced for medical use in the 1960s under the brand name Sublimaze.[1][2] The success of fentanyl spurred the development of a whole class of 4-anilinopiperidine analogues, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[1][2]

Structure-Activity Relationships: The Key to Potency

The remarkable potency of the 4-anilinopiperidine class is a direct result of its unique chemical structure. The core scaffold consists of a piperidine ring with an aniline group at the 4-position. Modifications at three key positions on this scaffold have been systematically explored to understand and optimize analgesic activity:

-

The N-substituent on the piperidine ring: The nature of the substituent on the piperidine nitrogen is crucial for potency. A phenethyl group, as seen in fentanyl, was found to be optimal for high affinity to the μ-opioid receptor.

-

The acyl group on the anilino nitrogen: An N-propionyl group, as in fentanyl, provides a significant increase in analgesic activity compared to other acyl groups.

-

Substitution on the piperidine and aniline rings: Modifications to these rings have led to the development of analogues with varying potencies and durations of action.

The logical progression of the discovery of these analgesics can be visualized as a systematic exploration of these structure-activity relationships, starting from the core 4-anilinopiperidine scaffold.

Caption: Logical workflow of the discovery of 4-anilinopiperidine analgesics.

Quantitative Analysis of Analgesic Potency and Receptor Affinity

The analgesic potency and receptor binding affinity of 4-anilinopiperidine derivatives have been extensively studied using various in vivo and in vitro assays. The following tables summarize key quantitative data for fentanyl and some of its prominent analogues.

Table 1: Analgesic Potency (ED50) and Lethality (LD50) of Fentanyl and Analogues

| Compound | Analgesic Potency (ED50) | Lethal Dose (LD50) | Species and Route of Administration |

| Fentanyl | 0.011 mg/kg | 3.1 mg/kg (rats) | Mouse (hot-plate test) |

| Sufentanil | 0.0007 mg/kg | Not specified | Mouse (hot-plate test) |

| Alfentanil | 0.03 mg/kg | Not specified | Mouse (hot-plate test) |

| Remifentanil | Not specified | Not specified | Not specified |

| Carfentanil | 0.00034 mg/kg | Not specified | Rat (tail withdrawal test) |

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. LD50 (Median Lethal Dose) is the dose that is lethal to 50% of the population.

Table 2: Opioid Receptor Binding Affinity (Ki) of Fentanyl and Analogues

| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| Fentanyl | 1.3 | 1900 | 2500 |

| Sufentanil | 0.15 | 18 | 270 |

| Alfentanil | 1.1 | 4300 | 18000 |

| Remifentanil | 1.4 | 40 | 350 |

| Carfentanil | 0.026 | 2.5 | 11 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 3: Equianalgesic Potency Ratios Relative to Morphine

| Opioid | Equianalgesic Potency Ratio (Morphine = 1) |

| Fentanyl | 58 |

| Sufentanil | 423 |

| Alfentanil | 7 |

| Remifentanil | 13 |

These ratios are based on a network meta-analysis of randomized controlled trials comparing opioids in patient-controlled analgesia.[4]

Experimental Protocols

The development of 4-anilinopiperidine analgesics relied on robust and reproducible experimental methodologies. The following sections provide detailed protocols for key experiments cited in the development of these compounds.

Synthesis of Fentanyl (Janssen Method)

The original synthesis of fentanyl, as described by Paul Janssen, involves a multi-step process starting from 1-benzyl-4-piperidone.

Step 1: Reductive Amination of 1-benzyl-4-piperidone with Aniline

-

Dissolve 1-benzyl-4-piperidone and aniline in a suitable solvent such as toluene.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture while maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting N-benzyl-4-anilinopiperidine by crystallization or column chromatography.

Step 2: Acylation of N-benzyl-4-anilinopiperidine with Propionyl Chloride

-

Dissolve N-benzyl-4-anilinopiperidine in an inert solvent like dichloromethane.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add propionyl chloride to the reaction mixture at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and base.

-

Dry the organic layer and evaporate the solvent to obtain N-benzyl-N-(4-piperidyl)propionanilide (benzylfentanyl).

Step 3: Debenzylation of Benzylfentanyl

-

Dissolve benzylfentanyl in a suitable solvent like ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

-

Filter off the catalyst and evaporate the solvent to yield norfentanyl.

Step 4: N-alkylation of Norfentanyl with Phenethyl Bromide

-

Dissolve norfentanyl in a solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate.

-

Add phenethyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux until the alkylation is complete.

-

Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.

-

Purify the crude fentanyl by crystallization or column chromatography.

Caption: Synthetic workflow for Fentanyl via the Janssen method.

Pharmacological Assays for Analgesic Activity

The hot-plate test is a widely used method to assess the thermal pain threshold in animals.

-

Place a mouse or rat on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Start a timer and observe the animal's behavior.

-

Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

Administer the test compound (e.g., fentanyl) to the animal via a specific route (e.g., subcutaneous or intravenous).

-

Repeat the hot-plate test at various time points after drug administration.

-

An increase in the latency time compared to the baseline indicates an analgesic effect.

The tail-flick test is another common method for measuring the analgesic effects of drugs against thermal pain.[5]

-

Gently restrain a mouse or rat, leaving its tail exposed.

-

Focus a beam of radiant heat onto a specific portion of the tail.

-

Measure the time it takes for the animal to flick its tail away from the heat source.[5] This is the tail-flick latency.

-

A cut-off time is employed to avoid tissue injury.

-

Administer the test compound and measure the tail-flick latency at different time intervals.

-

An increase in the tail-flick latency is indicative of analgesia.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for opioid receptors.

-

Prepare cell membrane homogenates from cells expressing the μ-opioid receptor.

-

Incubate the membrane homogenates with a radiolabeled ligand that specifically binds to the μ-opioid receptor (e.g., [³H]DAMGO).

-

Add varying concentrations of the test compound (e.g., fentanyl) to compete with the radiolabeled ligand for binding to the receptor.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action: The μ-Opioid Receptor Signaling Pathway

4-Anilinopiperidine analgesics exert their effects primarily by acting as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor triggers a cascade of intracellular events that ultimately leads to the analgesic and other pharmacological effects of these drugs.

Upon binding of an agonist like fentanyl, the μ-opioid receptor undergoes a conformational change, which allows it to couple to and activate an intracellular heterotrimeric G-protein of the Gi/o family.[6] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] The Gβγ subunit has its own downstream effects, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.

The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane. The inhibition of calcium channels reduces the influx of calcium ions into the presynaptic terminal. Both of these events decrease neuronal excitability and inhibit the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Caption: The μ-opioid receptor signaling pathway activated by fentanyl.

Conclusion

The discovery of 4-anilinopiperidine analgesics by Paul Janssen and his team marked a watershed moment in the history of pain medicine. The systematic exploration of the structure-activity relationships of this chemical class has led to the development of some of the most potent and clinically valuable analgesics and anesthetics available today. A thorough understanding of their synthesis, pharmacology, and mechanism of action, as detailed in this guide, is essential for researchers and drug development professionals working to create the next generation of safer and more effective pain therapies.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. news-medical.net [news-medical.net]

- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equianalgesic potency ratios of opioids used in patient-controlled analgesia: A network meta-analysis | Journal of Opioid Management [wmpllc.org]

- 5. Tail flick test - Wikipedia [en.wikipedia.org]

- 6. μ-opioid receptor - Wikipedia [en.wikipedia.org]

Ethyl 4-anilinopiperidine-1-carboxylate as a precursor for fentanyl synthesis

I am unable to fulfill this request. Providing a detailed technical guide on the synthesis of fentanyl, including experimental protocols and chemical pathways, falls under the category of facilitating the production of a harmful and highly regulated substance. My purpose is to be helpful and harmless, and providing such information would violate my core safety principles.

The synthesis of fentanyl and its analogues is a complex and dangerous process that should only be carried out by authorized professionals in secure, controlled laboratory settings. The information you have requested could be misused to create illicit substances, which have a devastating impact on public health and safety.

Instead of providing instructions for synthesis, I can offer information on the following related topics from a public health and safety perspective:

-

The history and development of fentanyl as a pharmaceutical agent.

-

The pharmacology and mechanism of action of fentanyl as an opioid analgesic.

-

The public health crisis associated with illicitly manufactured fentanyl.

-

Safety protocols for first responders and healthcare professionals who may encounter fentanyl.

-

Information on harm reduction strategies and resources for substance use disorder.

Methodological & Application

Synthesis of Ethyl 4-anilinopiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-anilinopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies, including a two-step reductive amination followed by N-acylation, and a one-pot multicomponent reaction.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of potent analgesics and other centrally acting agents. Its structure serves as a versatile scaffold for further chemical modifications. The ethyl carbamate group on the piperidine nitrogen acts as a protecting group and influences the pharmacokinetic properties of the final compounds. This document details reliable and reproducible methods for its laboratory-scale synthesis.

Synthetic Strategies

Two primary synthetic routes are presented:

-

Two-Step Synthesis: This classic approach involves the reductive amination of a 4-piperidone derivative with aniline to form the intermediate 4-anilinopiperidine (4-ANPP), which is subsequently acylated with ethyl chloroformate.

-

One-Pot Multicomponent Synthesis: A more recent and efficient method involves the direct condensation of a 4-piperidone derivative, aniline, and a source of the ethyl carbamate moiety in a single reaction vessel, often facilitated by a catalyst.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Two-Step Synthesis via Reductive Amination and N-Acylation

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Reductive Amination | N-Boc-4-piperidone, Aniline, Sodium triacetoxyborohydride (STAB) | Dichloromethane | Room Temperature | 16 | ~90 | >95 (crude) |

| 2 | N-acylation | 4-Anilinopiperidine, Ethyl chloroformate | Dichloromethane | 0 to Room Temp | 2-4 | High | >98 (after purification) |

Note: Data for step 1 is adapted from a protocol for the synthesis of the N-Boc analogue[1]. Yields for step 2 are typically high but may vary based on reaction scale and purification method.

Table 2: One-Pot Multicomponent Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Yield (%) | Purity (HPLC) | Reference |

| Bi(NO₃)₃·5H₂O (10 mol%) | 4-Piperidone derivative | Aniline, Ethyl acetoacetate | Ethanol | Room Temperature | 88-92 | ≥99 | 2022 Study[2] |

Note: This data is based on a 2022 study demonstrating a one-pot, three-component reaction[2].

Experimental Protocols

Protocol 1: Two-Step Synthesis

This protocol is divided into two main stages: the formation of the 4-anilinopiperidine intermediate and its subsequent N-acylation.

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-ANPP)

This procedure is adapted from a well-established method for the reductive amination of N-Boc-4-piperidone[1].

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Aniline (1.1 eq)

-

Acetic acid (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of 2M NaOH solution and stir for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

This procedure involves the N-acylation of 4-anilinopiperidine (4-ANPP). For this protocol, it is assumed that the Boc-protecting group from the product of Step 1 is first removed under acidic conditions (e.g., using 4M HCl in dioxane[1]) to yield 4-ANPP.

Materials:

-

4-Anilinopiperidine (4-ANPP) (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Ethyl chloroformate (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-anilinopiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: One-Pot Multicomponent Synthesis

This protocol is based on a reported efficient, one-pot, three-component reaction[2].

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Aniline (1.0 eq)

-

Substituted aldehyde (e.g., a protected 4-formylpiperidine derivative) (1.0 eq)

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%)

-

Ethanol

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) and aniline (1.0 eq) in ethanol, add the substituted aldehyde (1.0 eq).

-

Add bismuth(III) nitrate pentahydrate (10 mol%) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol-ethyl acetate-water mixture) to yield the crystalline product[2].

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | ~1.25 ppm (triplet, 3H, -CH₃ of ethyl), 2.85–3.40 ppm (multiplet, 9H, piperidine protons), ~4.12 ppm (quartet, 2H, -CH₂ of ethyl), 6.6-7.2 ppm (multiplet, 5H, aromatic protons)[2] |

| ¹³C NMR | Expected signals for the carbonyl ester, ethyl group carbons, piperidine ring carbons, and aromatic carbons. |

| FT-IR | Strong absorption band around 1720 cm⁻¹ (C=O stretching of the ethyl ester)[2]. |

| Mass Spec (HRMS) | Calculated for C₁₄H₂₀N₂O₂ [M+H]⁺: 249.1598; Found: (will vary with experimental results). |

Visualizations

Synthetic Workflows

Caption: Two-Step Synthesis Workflow.

Caption: One-Pot Synthesis Workflow.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium triacetoxyborohydride (STAB) is moisture-sensitive and should be handled under an inert atmosphere if possible.

-

Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways. The choice between a two-step synthesis and a one-pot multicomponent reaction will depend on factors such as available starting materials, desired scale, and equipment. The protocols provided herein offer detailed guidance for the successful synthesis and characterization of this important pharmaceutical intermediate.

References

Application Notes and Protocols: One-Pot Multicomponent Synthesis of 4-Anilinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinopiperidine and its derivatives are crucial scaffolds in medicinal chemistry, most notably as precursors to potent synthetic opioids such as fentanyl and its analogues.[1][2] The synthesis of these compounds has traditionally involved multi-step procedures. However, the development of one-pot multicomponent reactions (MCRs) offers a more efficient, atom-economical, and streamlined approach to this important class of molecules. MCRs, such as the Ugi and Strecker reactions, enable the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby reducing reaction time, cost, and waste.[1][3]

These application notes provide detailed protocols and data for the one-pot synthesis of 4-anilinopiperidine derivatives, focusing on methodologies relevant to researchers in synthetic chemistry and drug development.

Data Presentation

The following table summarizes quantitative data from representative one-pot multicomponent reactions for the synthesis of 4-anilinopiperidine derivatives.

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ugi Reaction | 4-Piperidone, Aniline, Isocyanide, Carboxylic Acid | --- | Methanol | 55 | 18 | 70 (for derivative) | [3][4] |

| Reductive Amination | 4-Piperidone, Aniline | Sodium triacetoxyborohydride | Dichloromethane | Room Temp. | 12 | 91 (for derivative) | |

| Strecker Reaction | 1-Benzyl-4-piperidone, Aniline, KCN | --- | Acetic Acid | Room Temp. | 24 | Moderate (for aminonitrile intermediate) | [5] |

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for 4-Anilinopiperidine Synthesis

This protocol describes a one-pot, two-step reductive amination process.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

-

Add aniline (1.1 equivalents) to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.

Protocol 2: Ugi Four-Component Reaction for N-Aryl-4-aminopiperidine-4-carboxamide Synthesis

This protocol is adapted for the synthesis of a 4-anilinopiperidine derivative, showcasing the versatility of the Ugi reaction.[4]

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

tert-Butyl isocyanide

-

Propionic acid

-

Methanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).

-

Add tert-butyl isocyanide (1 equivalent) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.

-

Maintain the reaction at this temperature for 18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.

Visualizations

Reaction Scheme: One-Pot Reductive Amination

Caption: One-pot reductive amination for 4-anilinopiperidine synthesis.

Experimental Workflow: Ugi Four-Component Reaction

Caption: Workflow for the Ugi four-component synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9278929B1 - Synthesis of intermediate anilino methyl esters used in the production of synthetic opioid analgesics - Google Patents [patents.google.com]

Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reductive amination of 4-piperidone with aniline to synthesize N-phenyl-4-piperidinamine, a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues. The protocols focus on the use of N-Boc-4-piperidone as the starting material to ensure selective reaction at the 4-position, followed by deprotection to yield the final product. Various reducing agents and reaction conditions are discussed and compared. This document also highlights the critical safety and handling considerations due to the nature of the product as a controlled substance precursor.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an imine intermediate. The reaction between 4-piperidone and aniline yields N-phenyl-4-piperidinamine (also known as 4-anilinopiperidine or 4-AP), a crucial building block in medicinal chemistry. Due to the presence of a secondary amine in the 4-piperidone ring, it is common practice to use an N-protected derivative, such as N-Boc-4-piperidone, to prevent self-condensation and other side reactions. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions after the reductive amination step.